Higher Selectivity in Halide Exchange: Product Ratio vs. 2-Bromoethyl Analog
In a halide-exchange synthesis, the reaction to produce 2-chloroethyl p-toluenesulfonate from a mixed dihalide (2-bromo-1-chloroethane) demonstrates high selectivity for the desired chloroethyl product over the bromoethyl analog. The reaction mixture was shown by NMR to contain only 5% of the competing 2-bromoethyl p-toluenesulfonate ester, with the balance being the target compound and traces of starting materials [1].
| Evidence Dimension | Product Selectivity in Halide Exchange |
|---|---|
| Target Compound Data | Major product (2-chloroethyl p-toluenesulfonate) |
| Comparator Or Baseline | 2-bromoethyl p-toluenesulfonate (5% of reaction mixture) |
| Quantified Difference | Target compound is the dominant product; competing bromoester forms at only ~5% |
| Conditions | Reaction of 2-bromo-1-chloroethane with methyl p-toluenesulfonate; analysis by NMR |
Why This Matters
This data assures procurement for synthetic routes requiring a specific chloroethylating agent, where the presence of the more reactive bromo analog could lead to undesired side reactions and lower yields.
- [1] Hahn, R. C., & Tompkins, J. (1988). Novel route taken to arenesulfonates. Chemical & Engineering News, 66(26), 37. View Source
